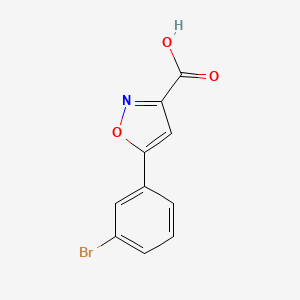

5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸

説明

The compound "5-(3-Bromophenyl)isoxazole-3-carboxylic acid" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives have been studied extensively due to their interesting chemical properties and potential biological activities. These compounds are known to exhibit a range of pharmacological activities, including antimicrobial and antitubercular effects, as well as the ability to inhibit enzymes such as xanthine oxidase .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the cyclization of beta-keto esters with hydroxylamine or the condensation of propenones with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Another novel route to 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized via acyl Meldrum's acids . Additionally, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate .

Molecular Structure Analysis

Isoxazole derivatives exhibit a variety of molecular structures, with the isoxazole ring often forming dihedral angles with adjacent phenyl rings. For example, in the case of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the isoxazole ring makes a dihedral angle of approximately 25 degrees with the phenyl and bromophenyl rings . The molecular structure is further stabilized by interactions such as C—H…π contacts .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carboxylic acid group in 5-(3-Bromophenyl)isoxazole-3-carboxylic acid suggests that it can undergo reactions typical of carboxylic acids, such as esterification or amide formation. The bromine substituent also provides a site for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

Isoxazole derivatives, including those with a carboxylic acid group, are typically acidic and can exist in different tautomeric forms depending on the solvent polarity . The basicity and acidity of these compounds can be compared to that of carboxylic acids, and their physical properties, such as solubility, can vary with substitution patterns . The presence of substituents like bromine can influence the compound's reactivity and physical properties, such as melting point and solubility.

科学的研究の応用

創薬

イソキサゾール系化合物には、「5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸」などがあり、その多様な生物活性から創薬研究で広く注目されています。これらの化合物は、抗がん作用を有する薬剤の開発において重要な部分を担い、HDAC阻害剤としての可能性を秘めています。 さらに、抗酸化作用、抗菌作用、抗微生物作用を示すことから、新規治療薬の開発に役立ちます .

抗生物質への応用

イソキサゾール環構造は、スルファメトキサゾールなどの多くの抗生物質に見られます。これは、「5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸」にも抗生物質としての可能性があることを示唆しています。 これにより、耐性菌に対抗する新規抗生物質の開発につながる可能性があります .

神経学研究

ムシモールなどのイソキサゾール誘導体はGABAA受容体作動薬として作用し、一方、イボテン酸などの他の誘導体は神経毒として作用します。 このことから、「5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸」は、脳機能や疾患の研究に用いることができる可能性があります .

抗炎症作用と免疫調節効果

パレコキシブなどのCOX2阻害薬や、レフルノミドなどの免疫抑制剤にもイソキサゾール部分は含まれています。 これは、「5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸」が、抗炎症薬や免疫調節療法の開発に役立つ可能性を示しています .

材料科学

イソキサゾール誘導体は、新しい材料の開発に用いられています。 例えば、イソキサゾール系化合物を重合反応に用いることで、分子量の増加が達成されました。これは、「5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸」が、新規ポリマーの合成や既存材料の強化に利用できる可能性を示しています .

化学合成

イソキサゾールカルボン酸は、化学合成における重要な中間体です。アミン、イソシアネート、その他の試薬との反応により、さまざまな誘導体を製造するために用いられます。 これは、「5-(3-ブロモフェニル)イソキサゾール-3-カルボン酸」が、幅広い化学製品の合成において貴重な中間体となり得ることを示しています .

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other isoxazole compounds, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

Some properties can be inferred from its structure and known properties of similar compounds . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w values indicate moderate lipophilicity, which could influence its distribution in the body .

Result of Action

The molecular and cellular effects of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid’s action are currently unknown due to the lack of research on this specific compound .

特性

IUPAC Name |

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKRALPUNLGDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647051 | |

| Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887979-15-9 | |

| Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

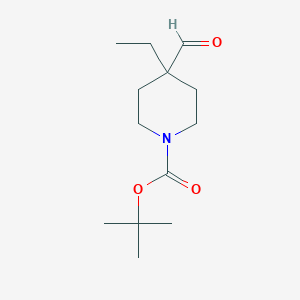

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。